molecular formula C21H36O8S2 B1237426 Pregnane-3,20-diol 3,20-disulfate CAS No. 27935-53-1

Pregnane-3,20-diol 3,20-disulfate

Cat. No.: B1237426
CAS No.: 27935-53-1
M. Wt: 480.6 g/mol
InChI Key: LSQGWMYMIHQKSA-ZVPCKFNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-pregnane-3beta,20alpha-diol disulfate is a steroid sulfate that is 5alpha-pregnane-3beta,20alpha-diol in which both hydroxy hydrogens have been replaced by sulfo groups. It is a conjugate acid of a 5alpha-pregnane-3beta,20alpha-diol disulfate anion and a 5alpha-pregnane-3beta,20alpha-diol disulfate(2-).

Scientific Research Applications

Neurobiology and Behavioral Sciences

Pregnane neurosteroids, including metabolites like Pregnane-3,20-diol, play a significant role beyond their pro-gestational processes, particularly in the central nervous system. Their influence on emotion, motivation, and reward functions has been a subject of extensive research. For instance, 3α-hydroxy-5α-pregnan-20-one (3α,5α-THP), a neurosteroid related to pregnane, demonstrates effects on cellular functions and behavioral processes involved in emotion/affect, motivation, and reward. These functions are facilitated through non-traditional targets like GABA, glutamate, and dopamine receptors. This understanding extends our knowledge of the neurobiology of progestogens, which is relevant for managing conditions like stress, anxiety, depression, schizophrenia, and drug dependence (Frye, Paris, Walf, & Rusconi, 2011).

Epilepsy and Seizure Disorders

Neurosteroids such as allopregnanolone, which is structurally related to pregnane, are known to modulate seizure susceptibility and have emerged as promising candidates for neurosteroid replacement therapy in epilepsy. They are potent modulators of GABA-A receptors and are involved in the regulation of neuronal network excitability and seizure susceptibility. Interestingly, neurosteroids offer protection against various seizure types without the tolerance issues observed with other anticonvulsants. They have also been proposed to possess antiepileptogenic properties, suggesting their potential role in not just treating but also preventing epileptic conditions (Reddy, 2011).

Neuropsychiatric Disorders

The neurosteroid 3α-hydroxy-5α-pregnan-20-one (allopregnanolone), another compound structurally similar to pregnane, has been highlighted for its role in neuropsychiatric disorders like post-traumatic stress disorder (PTSD) and major depression. Changes in its levels in the central nervous system are linked with symptoms of these disorders. The ability of certain drugs to modify the biosynthesis of such neurosteroids, thereby impacting GABAA receptor neurotransmission, provides insights into potential novel drug targets for the treatment of psychiatric disorders such as anxiety, panic disorders, depression, and PTSD (Pinna, 2010).

Medicinal Chemistry and Enzyme Inhibition

In the realm of medicinal chemistry, steroid sulfatase (STS) inhibitors, which target enzymes involved in the metabolism of steroid precursors like pregnane derivatives, are considered potential therapeutic agents for treating hormone-dependent disorders. By blocking the local production of hormones, STS inhibitors could be beneficial for conditions such as certain cancers, alopecia, and acne. The detailed understanding of the structure-activity relationships of STS inhibitors adds to the development of potential new therapeutic agents (Nussbaumer & Billich, 2003).

Properties

CAS No.

27935-53-1

Molecular Formula

C21H36O8S2

Molecular Weight

480.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-sulfooxyethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C21H36O8S2/c1-13(28-30(22,23)24)17-6-7-18-16-5-4-14-12-15(29-31(25,26)27)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19H,4-12H2,1-3H3,(H,22,23,24)(H,25,26,27)/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

LSQGWMYMIHQKSA-ZVPCKFNKSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O

Synonyms

5 alpha-pregnane-3 beta,20 alpha-diol 3,20-disulfate
5alpha-pregnane-3beta,20 beta-diol 3,20-disulphate
pregnane-3,20-diol 3,20-disulfate
pregnane-3,20-diol 3,20-disulfate, (3alpha,5alpha,20S)-isomer
pregnane-3,20-diol 3,20-disulfate, (3alpha,5beta,20S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregnane-3,20-diol 3,20-disulfate
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Pregnane-3,20-diol 3,20-disulfate
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Pregnane-3,20-diol 3,20-disulfate
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Pregnane-3,20-diol 3,20-disulfate
Reactant of Route 5
Pregnane-3,20-diol 3,20-disulfate
Reactant of Route 6
Pregnane-3,20-diol 3,20-disulfate

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